molecular formula C11H16N2O4 B1449048 (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 1361017-74-4

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B1449048
M. Wt: 240.26 g/mol
InChI Key: ZNEMNEYYTAHRJU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid” is a complex organic compound. It appears to be related to 3-Hydroxy-4-methoxyphenylacetic acid1, which is a derivative of hydroxycinnamic acid2. However, the specific compound you’re asking about has additional functional groups, including a hydrazino group and a methylpropanoic acid group.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The hydrazino group could potentially be involved in reactions with carbonyl compounds, while the carboxylic acid group could participate in reactions with bases or other acids. However, without specific information on this compound, it’s difficult to predict its reactivity with certainty.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the carboxylic acid and hydrazino groups could impact its solubility in different solvents. However, without specific information on this compound, it’s difficult to predict its physical and chemical properties with certainty.


Scientific Research Applications

Cancer Research and Anticancer Potential

Hydrazine derivatives, including compounds structurally related to (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, have been evaluated for their carcinogenic action and potential anticancer properties. Tóth (1994) highlighted that hydrazines, including derivatives used in drug therapy, are considered animal carcinogens and have been associated with cancer development upon exposure Tóth, B. (1994). Furthermore, cinnamic acid derivatives, which share a phenylpropanoid framework with the compound , have shown potential as traditional and synthetic antitumor agents De, P., Baltas, M., & Bedos-Belval, F. (2011).

Antioxidant Activity

Compounds with hydroxycinnamates structure, similar to that of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid, exhibit notable in vitro and in vivo antioxidant activities. Shahidi and Chandrasekara (2010) discussed how hydroxycinnamates, found in various food groups, show antioxidant activity by scavenging different radicals and acting as chain-breaking antioxidants Shahidi, F., & Chandrasekara, A. (2010).

Pharmacological Applications

Caffeic acid derivatives, including analogs with structural similarities to the target compound, have been explored for their broad spectrum of biological activities and potential therapeutic applications. Silva et al. (2014) provided an overview of the therapeutic potential of caffeic acid and its derivatives, highlighting their antioxidant properties and applications in disease management associated with oxidative stress Silva, T., Oliveira, C., & Borges, F. (2014).

Metabolism and Bioavailability

Research on the metabolism and bioavailability of related compounds, such as epicatechin, provides insights into the absorption, distribution, excretion, and metabolic pathways of polyphenols, which can be relevant for understanding the behavior of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid in biological systems Borges, G., Ottaviani, J. I., van der Hooft, J. V. D., Schroeter, H., & Crozier, A. (2017).

Future Directions

The future research directions involving this compound could include studying its synthesis, reactivity, and potential applications in fields like medicinal chemistry or materials science. However, without specific information on this compound, it’s difficult to predict what these future directions might be.


properties

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMNEYYTAHRJU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

CAS RN

1361017-74-4
Record name 4-O-Methyl carbidopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361017744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-METHYL CARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD84YC5BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 5
Reactant of Route 5
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 6
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.